2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-
Overview
Description
2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- is a chemical compound with the molecular formula C10H10BrNO It is a derivative of quinoxalinone, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a dihydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- typically involves the bromination of 3-methyl-3,4-dihydro-1H-quinolin-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The process may involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives, while substitution reactions can produce a variety of functionalized quinoxalinones.
Scientific Research Applications
2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-methyl-3,4-dihydro-1H-quinolin-2-one: A closely related compound with similar structural features.
3-Methyl-3,4-dihydro-1H-quinolin-2-one: Lacks the bromine atom but shares the core quinoxalinone structure.
Uniqueness
2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3S)-6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZIRPRQSCXKZ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2=C(N1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213438 | |
Record name | (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24463-26-1 | |
Record name | (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24463-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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